N'-[1-(4-hydroxyphenyl)propylidene]hexanohydrazide
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Overview
Description
N’-[1-(4-hydroxyphenyl)propylidene]hexanohydrazide is an organic compound with the molecular formula C15H22N2O2 and a molecular weight of 262.34738 g/mol . This compound is characterized by the presence of a hydrazide functional group and a hydroxyphenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-hydroxyphenyl)propylidene]hexanohydrazide typically involves the condensation reaction between 4-hydroxyacetophenone and hexanohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of N’-[1-(4-hydroxyphenyl)propylidene]hexanohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-hydroxyphenyl)propylidene]hexanohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
N’-[1-(4-hydroxyphenyl)propylidene]hexanohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[1-(4-hydroxyphenyl)propylidene]hexanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the hydrazone linkage can participate in redox reactions, thereby modulating the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(4-hydroxyphenyl)propylidene]cyclohexanecarbohydrazide
- N’-[1-(4-hydroxyphenyl)propylidene]-1-naphthohydrazide
- N’-[1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[1-(4-hydroxyphenyl)propylidene]hexanohydrazide is unique due to its specific combination of a hydroxyphenyl group and a hexanohydrazide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H22N2O2 |
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Molecular Weight |
262.35 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxyphenyl)propylideneamino]hexanamide |
InChI |
InChI=1S/C15H22N2O2/c1-3-5-6-7-15(19)17-16-14(4-2)12-8-10-13(18)11-9-12/h8-11,18H,3-7H2,1-2H3,(H,17,19)/b16-14+ |
InChI Key |
LSVJFXKKEDSTGC-JQIJEIRASA-N |
Isomeric SMILES |
CCCCCC(=O)N/N=C(\CC)/C1=CC=C(C=C1)O |
Canonical SMILES |
CCCCCC(=O)NN=C(CC)C1=CC=C(C=C1)O |
Origin of Product |
United States |
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